

Purity and appearance of 4,5-Difluoro-2-methoxyaniline

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxyaniline

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Technical Guide: 4,5-Difluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and proposed analytical methodologies for **4,5-Difluoro-2-methoxyaniline**. Due to the limited publicly available data for this specific compound, some experimental protocols are based on established methods for structurally similar molecules and should be considered as a starting point for method development.

Core Properties

4,5-Difluoro-2-methoxyaniline is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its chemical structure is presented below.

Chemical Structure:

Physical and Chemical Data

The available quantitative data for **4,5-Difluoro-2-methoxyaniline** is summarized in the table below. There is conflicting information regarding its physical state at room temperature, with some suppliers listing it as a liquid and others as a solid. This may be due to variations in purity or the presence of different crystalline forms.

Property	Value	Source/Notes
CAS Number	1017779-71-3	-
Molecular Formula	C ₇ H ₇ F ₂ NO	-
Molecular Weight	159.14 g/mol	-
Purity	≥98.0% (GC/T)	Tokyo Chemical Industry Co., Ltd.
Appearance	Light yellow to Amber to Dark green clear liquid	Tokyo Chemical Industry Co., Ltd.
Solid	Other commercial suppliers	
Refractive Index (n _{20/D})	1.519	Stenutz
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	Expected to be soluble in common organic solvents.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of **4,5-Difluoro-2-methoxyaniline**. These are based on methods for analogous compounds and would require optimization.

Proposed Synthesis Pathway

A plausible synthetic route to **4,5-Difluoro-2-methoxyaniline** is via the reduction of 4,5-difluoro-2-nitroaniline. The precursor, 4,5-difluoro-2-nitroaniline, can be synthesized from 4,5-difluoro-2-nitroacetanilide.

Step 1: Synthesis of 4,5-Difluoro-2-nitroaniline (Analogous Method)

This procedure is adapted from the synthesis of 4,5-difluoro-2-nitroaniline.

- A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.^[1]
- The reaction mixture is then cooled, allowing for the formation of crystals.
- The crystals are separated by filtration, washed with water, and dried.
- The crude product can be recrystallized from a hexane-dichloromethane solvent mixture to yield purified 4,5-difluoro-2-nitroaniline.^[1]

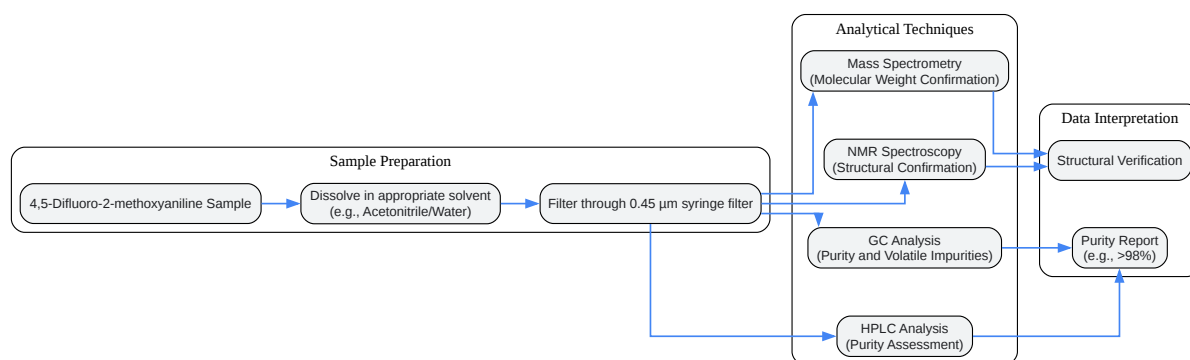
Step 2: Reduction of 4,5-Difluoro-2-nitroaniline to **4,5-Difluoro-2-methoxyaniline** (Proposed Method)

This is a general procedure for the reduction of a nitro group to an amine using a metal catalyst.

- In a suitable reaction vessel, dissolve 4,5-difluoro-2-nitroaniline in a solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
- The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
- The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or HPLC.
- Upon completion, the catalyst is removed by filtration through a pad of celite.
- The solvent is removed under reduced pressure to yield the crude **4,5-Difluoro-2-methoxyaniline**.
- Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Proposed Analytical Workflow

The purity of **4,5-Difluoro-2-methoxyaniline** can be assessed using a combination of chromatographic and spectroscopic techniques.



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Proposed analytical workflow for **4,5-Difluoro-2-methoxyaniline**.

High-Performance Liquid Chromatography (HPLC) - Proposed Method

This method is based on general procedures for the analysis of fluorinated anilines.

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a column oven.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

- Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B over a set time to elute the compound and any impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at a wavelength of approximately 254 nm.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter.

Gas Chromatography (GC) - Proposed Method

This method is suitable for assessing purity and identifying volatile impurities.

- Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
- Column: A capillary column suitable for amine analysis (e.g., a mid-polarity column).
- Carrier Gas: Helium or hydrogen at an appropriate flow rate.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy - Proposed Method

NMR spectroscopy is essential for confirming the chemical structure.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Experiments:
 - ^1H NMR: To identify the number and environment of protons.
 - ^{13}C NMR: To identify the number and environment of carbon atoms.
 - ^{19}F NMR: To observe the fluorine signals and their couplings, which is crucial for confirming the fluorine substitution pattern.
 - 2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

Potential Impurities

During the synthesis of **4,5-Difluoro-2-methoxyaniline**, several impurities could potentially arise:

- Starting Materials: Unreacted 4,5-difluoro-2-nitroaniline.
- Isomers: Positional isomers of the starting materials or the final product.
- By-products of Reduction: Incomplete reduction products or by-products from side reactions.
- Solvent Residues: Residual solvents from the reaction and purification steps.

A robust analytical method, such as the proposed HPLC or GC method, would be necessary to identify and quantify these potential impurities.

Disclaimer: The experimental protocols provided in this guide are based on analogous chemical transformations and analytical methods for similar compounds. They should be considered as a starting point and will likely require optimization and validation for the specific analysis of **4,5-Difluoro-2-methoxyaniline**. Always handle chemical reagents with appropriate safety precautions.

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References

- 1. prepchem.com [prepchem.com]
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